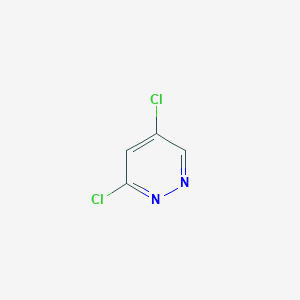

3,5-Dichloropyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAUQMXKHBZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601477 | |

| Record name | 3,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-55-4 | |

| Record name | 3,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 3,5-Dichloropyridazine. The information is intended to support research and development activities in the pharmaceutical and agrochemical industries.

Core Physicochemical Properties

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its chemical structure and properties make it a versatile building block in medicinal chemistry and crop protection.[1]

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 1837-55-4 |

| Molecular Formula | C₄H₂Cl₂N₂[1][2] |

| Molecular Weight | 148.98 g/mol [1][2] |

| Appearance | Yellow to dark orange solid powder[3][4][5] |

| Melting Point | 58-64 °C[1][3] |

| Boiling Point | 280.8 ± 20.0 °C (Predicted)[3][4] |

| Density | 1.493 ± 0.06 g/cm³ (Predicted)[3][4] |

Chemical and Solubility Properties

These properties are crucial for understanding the reactivity and handling of this compound in various experimental setups.

| Property | Value |

| pKa | -0.25 ± 0.10 (Predicted)[3][5] |

| LogP | 1.78340[4] |

| Solubility | DMSO (Sparingly), Methanol (Slightly)[3][5] |

| Vapor Pressure | 0.00629 mmHg at 25°C[4] |

| Flash Point | 150.5°C[4] |

| Stability | Stable under normal temperatures and pressures[4] |

| Storage | Keep in a dark place, sealed in dry conditions, at room temperature or between 0 - 8 °C.[1][3][4] |

Structural Identifiers

| Identifier | Value |

| SMILES | ClC1=CC(Cl)=CN=N1[6] |

| InChI | InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H[3][6] |

| InChIKey | JZSAUQMXKHBZEO-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a tetrachlorinated aldehyde with semicarbazide hydrochloride.[2][3]

Materials:

-

(Z)-2,4,4,4-tetrachlorobut-2-enal

-

Semicarbazide hydrochloride

-

Water

-

N,N-dimethyl-formamide (DMF) or another suitable solvent

-

Dichloromethane

-

Petroleum ether

Procedure:

-

Dissolve (Z)-2,4,4,4-tetrachlorobut-2-enal in a suitable solvent (e.g., N,N-dimethyl-formamide).

-

Prepare a mixture of semicarbazide hydrochloride, water, and the same solvent.

-

Under controlled temperature conditions (15 - 20°C), add the semicarbazide hydrochloride mixture dropwise to the solution of (Z)-2,4,4,4-tetrachlorobut-2-enal.

-

Stir the reaction mixture for approximately 5 to 49 hours.[2]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Add water to the residue and lower the temperature to 5°C to precipitate the solid product.

-

Filter the solid and perform recrystallization using a mixture of dichloromethane and petroleum ether.

-

The final product is this compound, obtained as a white crystalline solid.[2][3]

Applications and Workflow

This compound is a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its reactivity allows for the development of herbicides, fungicides, and biologically active compounds for drug discovery.[1] For instance, it is used in the development of novel histamine H4 antagonists for the potential treatment of asthma and allergies.[3][4]

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis process described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

The diagram below shows the role of this compound as a versatile precursor in the development of more complex molecules for various applications.

Caption: this compound as a key synthetic intermediate.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The GHS pictogram associated with this compound is GHS07 (Exclamation mark), and the signal word is "Warning". It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

References

3,5-Dichloropyridazine (CAS 1837-55-4): A Technical Overview for Researchers

For Immediate Release:

This technical guide offers an in-depth characterization of 3,5-Dichloropyridazine (CAS 1837-55-4), a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on its chemical properties, synthesis, and relevant biological pathways.

Core Physicochemical Properties

This compound is a yellow to dark orange crystalline solid.[1] Its core properties are summarized below, highlighting its identity and stability. Proper storage involves keeping it in a dark, dry, and sealed environment at room temperature or refrigerated between 2-8°C.[2][3]

| Property | Value | Reference |

| CAS Number | 1837-55-4 | [3][4][5] |

| Molecular Formula | C₄H₂Cl₂N₂ | [3][4][5] |

| Molecular Weight | 148.98 g/mol | [3][4][5] |

| Appearance | Yellow to Dark Orange Solid/Powder/Crystal | [1][6] |

| Melting Point | 58-64 °C | [3] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [1] |

| Purity | Typically ≥98% | [3][5] |

| SMILES | ClC1=CC(Cl)=NN=C1 | [7] |

| InChI Key | JZSAUQMXKHBZEO-UHFFFAOYSA-N | [7] |

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the cyclization of a chlorinated aldehyde with semicarbazide hydrochloride.[6]

Experimental Protocol: Synthesis from 2,4,4,4-Tetrachlorocrotonaldehyde

-

Dissolution: 2,4,4,4-Tetrachlorocrotonaldehyde is dissolved in a suitable solvent (e.g., N,N-dimethylformamide).[6]

-

Addition: A mixture of semicarbazide hydrochloride, water, and the same solvent is added dropwise to the aldehyde solution while controlling the temperature.[6]

-

Reaction: The reaction mixture is stirred for approximately 5 hours.[6]

-

Solvent Removal: The solvent is removed by concentration under reduced pressure.[6]

-

Precipitation: Water is added to the residue, and the mixture is cooled to 5°C to precipitate the solid product.[6]

-

Purification: The crude solid is collected by filtration and recrystallized from a dichloromethane/petroleum ether mixture to yield pure this compound as a white crystalline solid.[6]

Synthesis Workflow Diagram

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

3.1.1. ¹H and ¹³C NMR Experimental Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[8] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[8][9]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Perform Fourier transformation, phase and baseline correction, and reference the spectra to the TMS signal at 0.00 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups and vibrational modes of the molecule.

3.2.1. FTIR Experimental Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (~50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[10]

-

Film Deposition: Place a drop of the resulting solution onto a single, clean salt plate (e.g., KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[10] A background spectrum should be run first to exclude atmospheric and instrumental interferences.

-

Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the pyridazine ring and C-Cl bonds.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition.

3.3.1. MS Experimental Protocol (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[11] Ensure the sample is fully dissolved and free of particulates.[11]

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

-

Analysis: The mass-to-charge (m/z) ratio of the molecular ion (M⁺) and its characteristic fragment ions are measured. The molecular ion peak should correspond to the molecular weight of this compound (148.98 g/mol ). The isotopic pattern due to the presence of two chlorine atoms will be a key diagnostic feature.

Application in Drug Development: Histamine H4 Receptor Antagonism

This compound serves as a crucial building block for synthesizing novel histamine H4 receptor (H4R) antagonists, which are investigated for the treatment of asthma, allergies, and other inflammatory or autoimmune disorders.[4] The H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells like mast cells and eosinophils.[13][14]

Histamine H4 Receptor Signaling Pathway

Activation of the H4R by histamine initiates a signaling cascade that modulates immune cell function. The receptor couples to the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunit can activate phospholipase C (PLC), leading to increased intracellular calcium (Ca²⁺) mobilization and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[14][15] These signaling events ultimately promote the chemotaxis (directed migration) of immune cells to sites of inflammation.[13][14]

H4R Signaling Pathway Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1837-55-4|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS 1837-55-4: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 1837-55-4 [chemicalbook.com]

- 7. This compound 1837-55-4 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]

- 13. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 15. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 3,5-Dichloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 3,5-dichloropyridazine (CAS No. 1837-55-4). The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this important heterocyclic compound in research and development settings.

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on its chemical structure and comparison with analogous compounds. These values provide a strong baseline for the interpretation of experimentally acquired data.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.2 | Doublet | ~2.5 | H6 |

| ~7.8 | Doublet | ~2.5 | H4 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C3 |

| ~152 | C5 |

| ~135 | C6 |

| ~125 | C4 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| 1600-1400 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1200-1000 | Strong | C-Cl stretching |

| 850-750 | Strong | C-H out-of-plane bending |

Sample State: Solid (e.g., KBr pellet or thin film).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148 | High | [M]⁺ (³⁵Cl₂) |

| 150 | Medium | [M+2]⁺ (³⁵Cl³⁷Cl) |

| 152 | Low | [M+4]⁺ (³⁷Cl₂) |

| 113 | Medium | [M-Cl]⁺ |

| 86 | Medium | [M-Cl-HCN]⁺ |

Ionization Mode: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution should be clear and free of particulate matter.

-

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

-

Set the spectral width to encompass the expected chemical shifts for aromatic carbons (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as methylene chloride or acetone.[2]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Impact Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[3][4]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the predicted data and the structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of predicted spectroscopic data to the structure of this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dichloropyridazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichloropyridazine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental methodologies for determining its solubility in various organic solvents. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound (CAS No. 1837-55-4) is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂.[2] It serves as a versatile building block in the synthesis of a range of biologically active molecules, including novel histamine H4 antagonists for the treatment of asthma and allergies.[1][3] Its physical state is typically a yellow to dark orange solid.[1][3]

Chemical Structure:

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. This underscores the importance for researchers to determine solubility experimentally within their specific systems and operating conditions. The general stability of this compound under normal temperatures and pressures suggests its solubility can be reliably measured.[3]

Table 1: Experimental Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC/GC Analysis |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound in organic solvents.

This method is highly accurate for determining the equilibrium solubility of a compound at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with secure caps

-

Shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a shaker or on a stirrer with a constant temperature bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time required for equilibration may need to be determined experimentally.

-

Sample Collection and Dilution: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a volumetric flask.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

This is a simpler, alternative method that does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with secure caps

-

Shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish

-

Analytical balance

-

Desiccator

-

Oven or vacuum oven

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish on an analytical balance.

-

Filter a known volume of the saturated solution to remove any undissolved solid directly into the pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of this compound (58-64°C).[2] A vacuum oven can also be used to expedite the process at a lower temperature.

-

Drying and Weighing: Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound. Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Crystal Structure of 3,5-Dichloropyridazine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropyridazine is a heterocyclic compound of interest in pharmaceutical and agrochemical research. A thorough understanding of its three-dimensional structure is crucial for designing and developing new molecules with desired biological activities. This document aims to provide a comprehensive technical guide on the crystal structure analysis of this compound. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for this specific compound. While information on its synthesis and basic physical properties is available, detailed X-ray crystallographic data, including unit cell parameters, space group, and atomic coordinates, remains unpublished. This guide will therefore summarize the available information and outline the necessary experimental protocols that would be required for a full crystal structure determination.

Introduction

This compound (CAS No: 1837-55-4) is a substituted pyridazine ring system with chlorine atoms at the 3 and 5 positions. The pyridazine core is a common scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile building blocks for the synthesis of more complex molecules. A detailed knowledge of the crystal structure would provide invaluable insights into its intermolecular interactions, solid-state packing, and overall molecular geometry, which are critical for structure-based drug design and materials science applications. Despite its importance, to the best of our knowledge, a single-crystal X-ray diffraction study on this compound has not been reported in the literature.

Synthesis and Crystallization

Synthesis

A common synthetic route to this compound involves the reaction of a suitable precursor with a chlorinating agent. While specific details for this isomer can vary, a general approach for the synthesis of dichloropyridazines has been reported.

Crystallization

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques could be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent and crystallization method is often determined empirically.

Proposed Experimental Protocol for Crystal Structure Determination

Should a researcher undertake the crystal structure analysis of this compound, the following experimental workflow would be typical.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using software packages such as CrysAlisPro, SAINT, or XDS.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. This is typically performed using software like SHELXL, Olex2, or CRYSTALS.

Anticipated Crystallographic Data

Upon successful structure determination, the following quantitative data would be obtained and should be presented in a tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details for this compound

| Parameter | Value |

| Empirical formula | C₄H₂Cl₂N₂ |

| Formula weight | 148.98 |

| Temperature | To be determined (e.g., 100(2) K) |

| Wavelength | To be determined (e.g., 0.71073 Å) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = To be determined Å α = 90° |

| b = To be determined Å β = To be determined ° | |

| c = To be determined Å γ = 90° | |

| Volume | To be determined ų |

| Z | To be determined |

| Density (calculated) | To be determined Mg/m³ |

| Absorption coefficient | To be determined mm⁻¹ |

| F(000) | To be determined |

| Crystal size | To be determined mm |

| Theta range for data collection | To be determined ° |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = value] |

| Completeness to theta | To be determined % |

| Absorption correction | To be determined |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | R1 = To be determined, wR2 = To be determined |

| R indices (all data) | R1 = To be determined, wR2 = To be determined |

| Largest diff. peak and hole | To be determined e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length/Angle |

| Cl(1)-C(3) | To be determined |

| Cl(2)-C(5) | To be determined |

| N(1)-N(2) | To be determined |

| N(1)-C(6) | To be determined |

| N(2)-C(3) | To be determined |

| C(3)-C(4) | To be determined |

| C(4)-C(5) | To be determined |

| C(5)-C(6) | To be determined |

| N(2)-N(1)-C(6) | To be determined |

| N(1)-N(2)-C(3) | To be determined |

| Cl(1)-C(3)-N(2) | To be determined |

| Cl(1)-C(3)-C(4) | To be determined |

| N(2)-C(3)-C(4) | To be determined |

| C(3)-C(4)-C(5) | To be determined |

| Cl(2)-C(5)-C(4) | To be determined |

| Cl(2)-C(5)-C(6) | To be determined |

| C(4)-C(5)-C(6) | To be determined |

| N(1)-C(6)-C(5) | To be determined |

Visualization of Experimental Workflow

The logical flow of a crystal structure analysis experiment can be visualized as follows:

Caption: Experimental workflow for crystal structure analysis.

Conclusion

While this compound is a compound of significant interest, a definitive crystal structure analysis is currently absent from the scientific literature. This guide has outlined the necessary experimental procedures and the types of data that would be generated from such a study. The determination of the crystal structure of this compound would be a valuable contribution to the fields of chemistry and drug discovery, providing a solid foundation for future molecular design and development efforts. Researchers are encouraged to pursue this investigation to fill the existing knowledge gap.

Quantum Chemical Calculations for 3,5-Dichloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3,5-Dichloropyridazine. While direct, in-depth computational studies on this compound are limited in publicly available literature, this document outlines the established theoretical methodologies and presents illustrative data from closely related molecules. This approach provides a robust framework for understanding and predicting the behavior of this compound in various chemical and biological contexts.

Introduction to this compound

This compound, with the chemical formula C₄H₂Cl₂N₂, is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its chemical structure, characterized by a pyridazine ring substituted with two chlorine atoms, makes it a versatile building block for the synthesis of more complex molecules.[1][2] Understanding its electronic structure, vibrational properties, and reactivity is crucial for the rational design of novel compounds with desired biological activities. Quantum chemical calculations offer a powerful, non-experimental approach to obtaining this fundamental information.

Theoretical and Computational Methodology

The primary method for quantum chemical calculations of molecules like this compound is Density Functional Theory (DFT).[3][4] This approach has been successfully applied to a variety of substituted pyridazines and other heterocyclic systems, providing results that are in excellent agreement with experimental data.[3][5][6]

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is typically achieved using a gradient descent algorithm to find the minimum energy conformation on the potential energy surface. A commonly used and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][7][8] The choice of basis set is also critical; Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p) are frequently employed to provide a good balance between accuracy and computational cost.[3][7]

Vibrational Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5][6] The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model.[7][9][10]

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.[11][12] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally indicates a more reactive species.[8][13] From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

-

Ionization Potential (I): The energy required to remove an electron.

-

Electron Affinity (A): The energy released when an electron is added.

-

Electronegativity (χ): The ability of an atom to attract electrons.

-

Chemical Hardness (η): A measure of resistance to charge transfer.

-

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

-

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which can reveal important information about intramolecular bonding and stability.[8]

Workflow for Quantum Chemical Calculations

The logical flow of a typical quantum chemical investigation of a molecule like this compound is illustrated in the following diagram.

Illustrative Quantitative Data

Table 1: Selected Optimized Geometrical Parameters for 4,5-Dichloropyridazin-3-(2H)-one[3]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Cl1-C2 | 1.720 | C4-N1-N2 | - |

| Cl2-C3 | 1.738 | N2-N1-C4 | - |

| O1-C1 | 1.218 | N1-N2-C1 | - |

| N1-N2 | 1.338 | N1-C4-C3 | - |

| N1-C4 | 1.302 | C2-C3-C4 | - |

| N2-C1 | 1.401 | Cl1-C2-C1 | - |

| C1-C2 | 1.473 | Cl2-C3-C4 | - |

| C2-C3 | 1.367 | O1-C1-N2 | - |

| C3-C4 | - | O1-C1-C2 | - |

Note: A complete set of bond angles was not provided in the source material.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for 4,5-Dichloropyridazin-3-(2H)-one[3]

| Parameter | Value (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

Note: Specific values for these parameters were not explicitly tabulated in the cited reference, but the study indicates their calculation.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide a powerful and predictive framework for investigating the molecular properties of this compound. While a dedicated computational study on this specific isomer is yet to be widely published, the established methodologies and data from closely related compounds offer significant insights. By following the outlined computational workflow, researchers can elucidate the geometry, vibrational spectra, electronic structure, and reactivity of this compound, thereby facilitating its application in drug discovery and materials science. The illustrative data from a similar molecule underscores the type and quality of information that can be generated, providing a solid foundation for future theoretical and experimental investigations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1837-55-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. ripublication.com [ripublication.com]

- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloropyridazine from 2,4,4,4-Tetrachlorocrotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dichloropyridazine, a valuable heterocyclic building block in medicinal chemistry and agrochemical research, from the starting material 2,4,4,4-tetrachlorocrotonaldehyde. This document details the experimental protocol, reaction mechanism, and key quantitative data, offering a reproducible and thorough resource for laboratory synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its disubstituted pyridazine core allows for selective functionalization at the chloro-positions, making it a versatile scaffold in the development of novel pharmaceuticals and agrochemicals. The synthesis route commencing from 2,4,4,4-tetrachlorocrotonaldehyde offers a direct approach to this important heterocyclic compound.

Reaction Scheme and Mechanism

The synthesis of this compound from 2,4,4,4-tetrachlorocrotonaldehyde proceeds via a cyclocondensation reaction with a hydrazine derivative, specifically semicarbazide hydrochloride. The overall reaction is depicted below:

Reaction Scheme:

The reaction mechanism involves an initial nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl of 2,4,4,4-tetrachlorocrotonaldehyde, followed by an intramolecular cyclization and subsequent elimination steps to form the aromatic pyridazine ring.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2,4,4,4-tetrachlorocrotonaldehyde.

Materials:

-

2,4,4,4-Tetrachlorocrotonaldehyde

-

Semicarbazide hydrochloride

-

Water

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Petroleum ether

Procedure:

-

Dissolve 2,4,4,4-tetrachlorocrotonaldehyde in a suitable solvent.

-

Prepare a mixture of semicarbazide hydrochloride, water, and the same solvent.

-

Add the semicarbazide hydrochloride mixture dropwise to the solution of 2,4,4,4-tetrachlorocrotonaldehyde while maintaining a controlled temperature of 15-20°C.

-

Stir the reaction mixture vigorously for 49 hours at 15-20°C.[1]

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Add water to the residue and cool the mixture to 5°C to induce precipitation of the crude product.

-

Collect the solid precipitate by filtration.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and petroleum ether to yield this compound as a white crystalline solid.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 55% | [1] |

| Reaction Time | 49 hours | [1] |

| Reaction Temperature | 15 - 20 °C | [1] |

Characterization Data

Characterization of the final product, this compound, is crucial to confirm its identity and purity. While specific spectra for the product of this exact synthesis were not found in the immediate search, typical analytical data for this compound would include:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons on the pyridazine ring.

-

¹³C NMR: Expected to show signals for the carbon atoms of the dichloropyridazine ring.

-

IR Spectroscopy: Expected to show characteristic absorption bands for the C-Cl and C=N bonds within the heterocyclic ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (148.98 g/mol ) would be expected.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism Pathway

The following diagram outlines the proposed mechanistic steps for the formation of the pyridazine ring.

Caption: Proposed mechanism for this compound formation.

References

3,5-Dichloropyridazine: A Core Scaffold for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridazine is a heterocyclic compound that has garnered significant attention as a versatile building block in the realms of pharmaceutical and agrochemical synthesis.[1][2] Its unique chemical structure, characterized by a π-deficient pyridazine ring substituted with two chlorine atoms, makes it an essential intermediate for creating a diverse array of complex molecules.[1] The reactivity of the chlorine atoms allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of novel molecular frameworks. This guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its role in medicinal chemistry and drug development.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 1837-55-4 | [3] |

| Molecular Formula | C₄H₂Cl₂N₂ | [3] |

| Molecular Weight | 148.98 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | Inferred from similar compounds |

Table 1: Physicochemical Properties of this compound

Note: Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectra) for this compound is not consistently reported across publicly available sources. Researchers should perform their own analytical characterization to confirm identity and purity.

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of a chlorinated aldehyde with a hydrazine derivative.[3]

Experimental Protocol: Synthesis from 2,4,4,4-Tetrachlorocrotonaldehyde[3]

Materials:

-

2,4,4,4-Tetrachlorocrotonaldehyde

-

Semicarbazide hydrochloride

-

Solvent (e.g., N,N-dimethylformamide)

-

Water

-

Dichloromethane

-

Petroleum ether

Procedure:

-

Dissolve 2,4,4,4-Tetrachlorocrotonaldehyde in a suitable solvent.

-

Prepare a mixture of semicarbazide hydrochloride, water, and the same solvent.

-

Under controlled temperature conditions (e.g., 15-20°C), add the semicarbazide hydrochloride mixture dropwise to the aldehyde solution.

-

Stir the reaction mixture for approximately 5 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add water to the residue and lower the temperature to 5°C to precipitate the solid product.

-

Filter the solid and recrystallize from a dichloromethane/petroleum ether mixture.

-

The final product is obtained as a white crystalline solid.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity is the cornerstone of its utility as a synthetic intermediate. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the displacement of one or both chlorine atoms.[5]

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism involves the attack of a nucleophile on the carbon atom bearing a chlorine atom, forming a Meisenheimer complex intermediate, followed by the departure of the chloride ion.[6] The positions of the nitrogen atoms in the ring significantly enhance the electrophilicity of the carbon atoms, making the substitution more favorable than in corresponding chlorobenzenes.[5]

Common nucleophiles used in reactions with dichloropyridazines include:

-

Amines (amination)

-

Alcohols/phenols (etherification)

-

Thiols (thioetherification)

-

Hydrazine

Example Protocol: Amination A typical procedure involves reacting this compound with an amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

-

Dissolve this compound (1.0 eq.) in an anhydrous solvent like THF or Dioxane under an inert atmosphere.[7]

-

Add the desired amine (1.0-1.2 eq.).

-

Add a non-nucleophilic base, such as potassium tert-butoxide (1.1-1.5 eq.), portion-wise.[7]

-

Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Applications in Medicinal Chemistry

This compound is a key starting material for the synthesis of various biologically active compounds.[1][8] Its derivatives have shown potential in treating a range of conditions, from allergies to cancer.

Histamine H4 Receptor Antagonists

Derivatives of this compound have been identified as novel histamine H4 receptor (H4R) antagonists, which are valuable for treating asthma and allergies.[9] The pyridazine core serves as a scaffold to which other functional groups are attached to achieve potent and selective binding to the H4 receptor.

Kinase Inhibitors in Oncology

The pyridazine and related dihydropyridazine scaffolds are being explored for the development of kinase inhibitors for cancer therapy. A notable example involves derivatives of 3-oxo-2,3-dihydropyridazine, which have been synthesized and evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[10]

ITK is a crucial enzyme in the T-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for T-cell malignancies.[10] Studies have identified compounds with significant inhibitory activity.

| Compound | ITK IC₅₀ (µM) | Jurkat Cell IC₅₀ (µM) | BTK Inhibition | Reference |

| Compound 9 | 0.87 | 37.61 | No | [10] |

| Compound 22 | 0.19 | 11.17 | Partial | [10][11] |

Table 2: Biological Activity of Dihydropyridazine-based ITK Inhibitors

Western blot analysis confirmed that these inhibitors reduce the phosphorylation of ITK and its downstream target, ERK1/2, validating their on-target activity within the cellular signaling cascade.[10][12]

Caption: Inhibition of the ITK signaling pathway by pyridazine derivatives.

PARP-1 Inhibitors

Pyridazine-containing compounds have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2] PARP-1 is a key enzyme in the DNA repair process, particularly in the base excision repair (BER) pathway.[13][14] Inhibiting PARP-1 in cancers that have defects in other DNA repair pathways (like BRCA1/2 mutations) leads to a synthetic lethality, causing cancer cell death.[13] Several pyridazine-based PARP inhibitors have shown promising preclinical results, with some achieving nanomolar potency.[2]

Caption: Mechanism of synthetic lethality via PARP-1 inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis and, most importantly, its susceptibility to nucleophilic aromatic substitution make it an ideal starting point for creating diverse chemical libraries. The demonstrated success of its derivatives as potent inhibitors of key biological targets like ITK and PARP-1 underscores its importance for medicinal chemists. Future research will likely continue to leverage this privileged scaffold to develop novel therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound 1837-55-4 [sigmaaldrich.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 14. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of 3,5-Dichloropyridazine: A Technical Guide to Stability and Decomposition

For Immediate Release

[City, State] – December 24, 2025 – As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the thermal stability and decomposition pathways of 3,5-Dichloropyridazine is paramount for ensuring process safety, product purity, and optimal storage conditions. This in-depth technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating foundational knowledge with detailed, albeit generalized, experimental protocols for thermal analysis.

While direct, comprehensive experimental data on the thermal decomposition of this compound is not extensively available in public literature, this whitepaper provides a robust framework based on the analysis of analogous heterocyclic and chlorinated compounds. The principles and methodologies outlined herein are intended to serve as a practical guide for the thermal characterization of this and similar molecules.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂N₂ | [1][2] |

| Molecular Weight | 148.98 g/mol | [1][2] |

| Appearance | Yellow to dark orange solid | [3] |

| Melting Point | 60.0 to 64.0 °C | [1] |

| Boiling Point (Predicted) | 280.8 ± 20.0 °C | [3] |

| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [3] |

| Stability | Stable under normal temperatures and pressures | [3] |

Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is crucial for a thorough evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass, indicating either decomposition or sublimation, and to quantify this mass loss as a function of temperature.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a relevant temperature range (e.g., 30 °C to 600 °C).

-

Data Analysis: The resulting TGA curve plots mass loss percentage against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), obtained from the derivative of the TGA curve (DTG), are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This can identify melting, sublimation, and exothermic or endothermic decomposition events.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a consistent purge rate.

-

Temperature Program: The sample and reference are heated at a controlled linear rate, such as 10 °C/min, through a temperature range that encompasses the melting point and expected decomposition region.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by their respective peaks. The enthalpy change (ΔH) for these events can be calculated from the peak area.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions, providing data on the onset temperature of self-accelerating decomposition, and the corresponding pressure and temperature rise rates.

Experimental Protocol:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A sample of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy).

-

Methodology: The instrument employs a "heat-wait-search" mode. The sample is heated in small steps, followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating. Once an exothermic reaction is detected (exceeding a set sensitivity threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.

-

Data Analysis: The time-temperature and time-pressure profiles are recorded to determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad).

Hypothetical Thermal Decomposition Profile

Based on the analysis of similar chlorinated heterocyclic compounds, a hypothetical thermal decomposition profile for this compound can be proposed. It is crucial to note that the following data are illustrative and require experimental verification.

| Parameter | Hypothetical Value | Analytical Technique | Significance |

| Melting Point | ~62 °C | DSC | Indicates phase transition from solid to liquid. |

| Onset of Decomposition (Tonset) | 180 - 220 °C | TGA, DSC, ARC | The temperature at which significant decomposition begins. |

| Decomposition Enthalpy (ΔHdecomp) | -150 to -250 kJ/mol | DSC | Quantifies the heat released during decomposition; a highly exothermic value indicates a significant thermal hazard. |

| Major Mass Loss Step | 200 - 300 °C | TGA | The primary temperature range of decomposition. |

| Time to Maximum Rate (TMR) from 180°C | < 24 hours | ARC | Indicates the time available to take corrective action in a runaway scenario from the onset temperature. |

Postulated Decomposition Pathways and Products

The thermal decomposition of this compound is likely to proceed through a complex mechanism, potentially involving radical intermediates. The presence of chlorine atoms and the pyridazine ring suggests several possible fragmentation routes.

A plausible decomposition pathway could be initiated by the cleavage of a carbon-chlorine bond, which is often the weakest bond in such molecules. This would generate a pyridazinyl radical and a chlorine radical. The subsequent reactions could involve ring-opening, dimerization, and reactions with other molecules, leading to a variety of smaller volatile products and a solid residue.

Potential Gaseous Decomposition Products (based on analogous compounds):

-

Hydrogen Chloride (HCl)

-

Chlorinated hydrocarbons

-

Nitrogen-containing fragments (e.g., HCN, cyanogen)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂) in the presence of oxygen

The identification and quantification of these products would necessitate techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Methodologies and Pathways

To aid in the conceptual understanding of the analytical workflow and a hypothetical decomposition pathway, the following diagrams are provided.

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter that dictates its safe handling, processing, and storage. Although specific experimental data is sparse, a combination of TGA, DSC, and ARC analyses, as detailed in this guide, provides a robust framework for its comprehensive thermal characterization. It is strongly recommended that researchers conduct these analyses to establish a definitive thermal profile for this compound before its use in large-scale applications. The potential for exothermic decomposition underscores the necessity of a thorough risk assessment to prevent thermal runaway events. Further research into the identification of decomposition products will also be invaluable for understanding degradation pathways and ensuring product quality.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloropyridazine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dichloropyridazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and the differential reactivity of its two chlorine atoms allow for selective functionalization, making it a valuable starting material for the development of novel therapeutics. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. This document provides detailed application notes, experimental protocols, and biological data for the synthesis and evaluation of this compound derivatives.

Synthetic Methodologies

The this compound core can be functionalized through various synthetic strategies, most notably via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of reaction conditions can often direct the substitution to either the C3 or C5 position, enabling the synthesis of a wide range of derivatives.

General Synthetic Workflow

The synthesis of functionalized pyridazine derivatives from this compound typically follows a logical progression from the initial substitution of one of the chloro groups to further modifications.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryloxy-5-chloropyridazine Derivatives via SNAr

This protocol describes the nucleophilic aromatic substitution of this compound with various phenols to yield 3-aryloxy-5-chloropyridazine derivatives.

Materials:

-

This compound

-

Substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-aryloxy-5-chloropyridazine derivative.

Protocol 2: Synthesis of 3-Aryl-5-chloropyridazine Derivatives via Suzuki-Miyaura Coupling

This protocol details the regioselective Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and dppf (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 3-aryl-5-chloropyridazine product.

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential in oncology, particularly as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity of Substituted Pyridazine Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 3,5-disubstituted pyridazine derivatives against various human cancer cell lines.

| Compound ID | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-Methoxyphenoxy | H | MCF-7 | 15.2 | [1] |

| 1b | 4-Chlorophenoxy | H | HeLa | 12.8 | [1] |

| 2a | Phenyl | H | A549 | 8.5 | [1] |

| 2b | 4-Fluorophenyl | H | HCT116 | 6.2 | [1] |

| 3a | 4-Methoxyphenoxy | Phenyl | MCF-7 | 2.1 | [1] |

| 3b | 4-Chlorophenoxy | 4-Fluorophenyl | HeLa | 1.5 | [1] |

PARP-1 Inhibitory Activity

Certain this compound derivatives have been designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.

| Compound ID | R¹ Substituent | R² Substituent | PARP-1 IC₅₀ (nM) | Reference |

| 4a | 4-Fluorobenzylamino | H | 55 | [1] |

| 4b | 3,4-Dichlorobenzylamino | H | 32 | [1] |

| 5a | 4-Fluorobenzylamino | Phenyl | 8.7 | [1] |

| 5b | 3,4-Dichlorobenzylamino | 4-Methoxyphenyl | 5.1 | [1] |

Signaling Pathways

PARP-1 Inhibition in DNA Damage Repair

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. It is often hyperactivated in various cancers, making it an attractive target for cancer therapy. Some pyridazine derivatives have been investigated as inhibitors of this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridazine derivatives.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. The synthetic protocols and biological data presented here provide a foundation for researchers to explore the vast chemical space of pyridazine derivatives and to develop new drug candidates with improved efficacy and selectivity. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation therapeutics for a range of diseases.

References

3,5-Dichloropyridazine: A Versatile Scaffold for the Development of Novel Herbicides Targeting Phytoene Desaturase

For Immediate Release

[City, State] – [Date] – 3,5-Dichloropyridazine is a crucial heterocyclic building block demonstrating significant potential in the discovery of novel herbicides. Its unique chemical properties allow for the synthesis of a new generation of herbicidal compounds that target essential plant-specific pathways, offering promising solutions for effective weed management. This application note details the use of this compound in the synthesis of a novel pyridazine-based herbicide, its biological activity, and the underlying mechanism of action.

Introduction

The pyridazine nucleus is a prominent scaffold in agrochemical research due to its inherent biological activities.[1] The strategic incorporation of a 3,5-dichloro-substituted pyridazine core has led to the development of potent herbicides.[2] A noteworthy example is the synthesis of novel pyridazine derivatives that exhibit potent herbicidal activity through the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants.[1][3] Carotenoids are essential for protecting chlorophyll from photooxidation; their absence leads to rapid bleaching of green tissues and eventual plant death.[4]

This document provides detailed protocols for the synthesis and biological evaluation of a novel pyridazine-based herbicide, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (referred to as Compound B1), derived from a this compound precursor.

Synthesis of a Novel Pyridazine Herbicide (Compound B1)

The synthesis of Compound B1 is achieved through a multi-step process starting from a related pyridazine derivative, which itself can be synthesized using this compound as a foundational element. The general synthetic approach involves the strategic modification of the pyridazine ring to introduce the necessary functional groups for herbicidal efficacy.

Experimental Protocol: Synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (Compound B1)